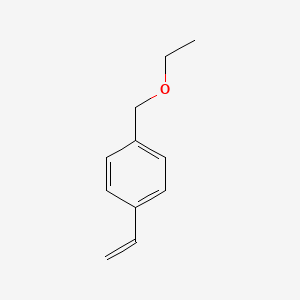

p-Vinylbenzyl ethyl ether

Description

Significance of Vinylbenzyl Ether Architectures in Polymer Synthesis and Functional Materials Research

The unique molecular structure of vinylbenzyl ethers, combining a styrenic vinyl group with a benzyl (B1604629) ether, provides a powerful tool for polymer chemists. The vinyl group serves as a reactive handle for polymerization, primarily through free-radical or controlled radical polymerization techniques, allowing for the formation of a stable polystyrene-type backbone. tandfonline.com Simultaneously, the ether group can be retained as a stable, non-polar functionality or can be designed to incorporate other chemical moieties, enabling the synthesis of highly functionalized polymers.

The strategic incorporation of vinylbenzyl ether monomers is critical in developing advanced materials. For instance, poly(p-vinylbenzyl ether)s containing mesogenic units like 4-oxybiphenyl have been synthesized to create liquid crystalline polymers. dtic.mil These materials exhibit ordered phases (nematic or smectic) that are of significant interest for optical and display applications. dtic.mil The structure of the ether's side chain plays a crucial role in determining the final properties of the polymer.

In the realm of high-performance electronics, vinylbenzyl ether-terminated oligomers are being developed to create thermosetting resins with superior properties. A notable example is the commercial development of oligo(2,6-dimethyl-1,4-phenylene ether) (OPE) capped with vinylbenzyl ether end-groups (OPE-2St). acs.org These resins can be cross-linked through the radical polymerization of the terminal vinyl groups, a process that avoids the creation of polar groups like hydroxyls, which would be detrimental to the material's dielectric performance. acs.org This approach yields thermosets with low dielectric constants and loss tangents, making them ideal for use in high-frequency communication applications such as copper-clad laminates for electronic circuit boards. acs.orggoogle.com Research has demonstrated the synthesis of novel tetrafluorophenylene-containing vinylbenzyl ether-terminated oligomers that exhibit enhanced thermal stability and flame-retardant properties alongside desirable dielectric characteristics. acs.org

Furthermore, the introduction of ether linkages into polymer backbones can be a deliberate strategy to modify physical properties such as crystallinity and biodegradability. osti.gov The flexibility and polarity of the ether bond can disrupt chain packing, leading to lower crystallinity and glass transition temperatures (Tg) compared to their all-carbon backbone analogues. This tunability is essential for designing materials with specific mechanical and thermal profiles.

| Monomer/Oligomer | Polymerization Method | Key Feature/Property | Application Area |

| p-Vinylbenzyl ether with mesogenic units | Free-radical polymerization | Forms nematic or smectic mesophases | Liquid Crystals, Optical Devices dtic.mil |

| OPE-2St (Vinylbenzyl ether-terminated OPE) | Radical cross-linking | Low dielectric constant, high thermal stability | High-Frequency Electronics acs.org |

| p-Chloromethylstyrene | Radical copolymerization | Reactive chloromethyl group for functionalization | Functional Polymers, Ion-Exchange Resins tandfonline.com |

| Phosphorus-containing vinylbenzyl ether | Reactive synthesis | Flame retardancy, low dielectric loss | Flame-Retardant Resins google.com |

Historical Context and Evolution of Vinyl Ether and Styrenic Monomer Research Paradigms

The development of monomers like p-vinylbenzyl ethyl ether is built upon more than a century of research into two distinct but related classes of compounds: styrenics and vinyl ethers.

The history of styrenic monomers began in 1839 when the German apothecary Eduard Simon isolated a liquid he named "styrol" from a natural balsam. wikipedia.org He observed that it would thicken into a hard, rubber-like material, which was later understood to be a polymer. wikipedia.org By the 1860s, the compound's structure was identified as vinylbenzene, and its polymer was termed polystyrene. wikipedia.org However, it was not until the 1920s and 1930s that industrial-scale production became a reality. Commercial production of styrene (B11656) monomer via the catalytic dehydrogenation of ethylbenzene (B125841) commenced in Germany in 1925. nih.gov Companies like I. G. Farben in Germany and Dow Chemical in the United States pioneered continuous polymerization processes, establishing polystyrene as a major commercial plastic. wiley.com The trajectory of styrene was dramatically altered by World War II, which created an immense demand for styrene-butadiene rubber (SBR) for the Allied war effort. wiley.comtandfonline.com This spurred a massive scale-up of monomer production capacity in the U.S. tandfonline.com After the war, the resulting oversupply and low cost of styrene monomer fueled extensive research and the development of a vast range of new applications and copolymers. wiley.comtandfonline.com

The study of vinyl ethers followed a different path, largely centered on the challenges of controlling their polymerization. Research into the cationic polymerization of vinyl ethers dates back to the early 20th century. nih.gov A significant breakthrough occurred in the late 1940s when Schildknecht and his colleagues demonstrated the first stereoregular synthesis of a polymer by polymerizing a vinyl ether at low temperature using a strong Lewis acid catalyst (BF₃·OEt₂), which produced a semi-crystalline, isotactic polymer. nih.govacs.org This was a landmark achievement in the field of polymer stereochemistry. For decades, however, cationic polymerization was notoriously difficult to control due to the high reactivity of the propagating carbocationic species. nih.gov A paradigm shift occurred in 1984, when Miyamoto and coworkers reported the first living cationic polymerization of an alkyl vinyl ether. nih.govacs.org This innovation provided an unprecedented level of control over the polymerization process, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov This opened the door for creating complex polymer architectures like block copolymers, further expanding the utility of vinyl ether monomers in advanced materials. nih.govacs.org

The convergence of these two research streams—the scalable industrial production of styrenics and the controlled polymerization of vinyl ethers—created the foundation for developing hybrid monomers like this compound, which leverage the advantageous properties of both classes of compounds.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H14O |

|---|---|

Poids moléculaire |

162.23 g/mol |

Nom IUPAC |

1-ethenyl-4-(ethoxymethyl)benzene |

InChI |

InChI=1S/C11H14O/c1-3-10-5-7-11(8-6-10)9-12-4-2/h3,5-8H,1,4,9H2,2H3 |

Clé InChI |

BDBVDFRJFFAWBO-UHFFFAOYSA-N |

SMILES canonique |

CCOCC1=CC=C(C=C1)C=C |

Origine du produit |

United States |

Polymerization Mechanisms and Kinetics of P Vinylbenzyl Ethyl Ether Systems

Free-Radical Polymerization of p-Vinylbenzyl Ether Monomers

Free-radical polymerization offers a straightforward method for converting p-vinylbenzyl ether monomers into high molecular weight polymers. This process, typically initiated by the thermal decomposition of a radical initiator, involves the characteristic steps of initiation, propagation, and termination.

Kinetic Studies of Polymerization Rate and Monomer Conversion

Kinetic analyses of the free-radical polymerization of p-vinylbenzyl ethers, such as the closely related p-vinylbenzyl methyl ether, have been conducted to understand the reaction rates and conversion efficiencies. acs.org These studies typically monitor the disappearance of the monomer over time. The polymerization generally follows pseudo-first-order kinetics with respect to monomer concentration, particularly in the initial stages. researchgate.net

Influence of Initiator Systems and Reaction Conditions

The choice of initiator and the specific reaction conditions, including solvent and temperature, significantly impact the free-radical polymerization of p-vinylbenzyl ethyl ether, influencing the polymer's molecular weight, polydispersity, and even its chemical structure.

Initiator Systems: Common thermal initiators used for vinyl monomers, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are effective for the polymerization of vinylbenzyl ethers. researchgate.netukm.my The initiator concentration directly affects the molecular weight of the resulting polymer; a higher initiator concentration leads to a greater number of polymer chains and, consequently, a lower average molecular weight. Photoinitiators can also be employed in light-induced polymerization processes. acs.org In some cases, the initiator radicals or their byproducts can participate in side reactions, such as crosslinking, which was observed in the polymerization of p-vinylbenzyl methyl ether. acs.org

Reaction Conditions:

Temperature: The reaction temperature affects the rate of initiator decomposition and the rate of propagation. Higher temperatures generally lead to faster polymerization rates but can also result in lower molecular weights due to an increased rate of initiation and potential chain transfer reactions. tennessee.edu

Solvent: The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. A study on the polymerization of p-vinylbenzyl chloride (PVBC) in different solvents demonstrated this effect. As shown in the table below, solvents like tetrahydrofuran (B95107) (THF) can yield polymers with a lower polydispersity index (PDI) compared to solvents like 1,4-dioxane, indicating a more controlled polymerization process. ukm.my

Table 1: Effect of Solvent on the Free-Radical Polymerization of p-Vinylbenzyl Chloride

This table illustrates how the choice of solvent affects the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of poly(vinylbenzyl chloride), a structurally similar monomer to this compound. Data sourced from a study by Mathew et al. (2019). ukm.my

| Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Xylene | 35,000 | 84,000 | 2.4 |

| Toluene | 27,000 | 83,700 | 3.1 |

| Tetrahydrofuran (THF) | 40,000 | 84,000 | 2.1 |

| 1,4-Dioxane | 24,000 | 91,200 | 3.8 |

Controlled/Living Polymerization Techniques for Precision Macromolecular Synthesis

To achieve polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions, controlled/living polymerization techniques are employed. For styrene (B11656) derivatives like this compound, anionic polymerization is a particularly effective method.

Atom Transfer Radical Polymerization (ATRP) of Vinyl Ether-Based Macromonomers

Atom Transfer Radical Polymerization (ATRP) has emerged as a versatile method for synthesizing well-defined polymers with controlled architectures. cmu.edu While direct ATRP of vinyl ethers is challenging, the technique is highly effective for polymerizing macromonomers based on vinyl ethers that have been functionalized with a polymerizable group, such as a methacryloyl unit. cmu.eduresearchgate.net This approach combines the benefits of living cationic polymerization to create the vinyl ether side chains with the robust control of ATRP for the polymer backbone, resulting in well-defined graft copolymers. cmu.edu

The success of an ATRP process is highly dependent on the catalytic system, which typically consists of a transition metal salt (e.g., copper(I) halide) and a ligand. researchgate.net The ligand's role is to solubilize the metal salt and, more importantly, to tune the redox potential and halidophilicity of the metal center, which dictates the position of the atom transfer equilibrium. cmu.edu

For the ATRP of vinyl ether-based macromonomers, a common and effective catalytic system is based on copper(I) bromide (CuBr) complexed with nitrogen-based ligands. cmu.edu A specific example involves the use of 4,4′-di-n-heptyl-2,2′-bipyridine as the ligand. cmu.edu The activity of the copper catalyst is directly related to its reducing power, which can be modulated by the ligand design. Generally, more reducing catalyst complexes are more active. cmu.edu The order of activity for several nitrogen-based ligands has been established, allowing for rational catalyst selection. cmu.edu Other ligands that have been successfully employed in various ATRP systems include derivatives of 2,2'-bipyridine (B1663995) (bpy), N,N,N′,N”,N”–pentamethyldiethylenetriamine (PMDETA), tris(2-pyridylmethyl)amine (B178826) (TPMA), and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). cmu.eduacs.orgsigmaaldrich.com The choice of ligand is critical for achieving good control over the polymerization, minimizing termination reactions, and ensuring the synthesis of polymers with narrow molecular weight distributions. sigmaaldrich.com

In some systems, particularly when polymerizing basic or coordinating monomers, the selection of the halide in the initiator and the deactivator (e.g., chloride vs. bromide) is also crucial for achieving control. acs.org The use of a catalyst system containing an initial amount of the deactivator (e.g., Cu(II) complex) can also improve polymerization control by ensuring a sufficient concentration of deactivator is present from the start of the reaction. acs.org

The defining characteristic of a controlled polymerization is the linear evolution of the polymer's number-average molecular weight (Mₙ) with monomer conversion, while maintaining a low polydispersity index (PDI or Mₙ/Mₙ). nih.gov In the ATRP of vinyl ether macromonomers, these kinetic features are readily observed. cmu.edu For instance, in the ATRP of an isobutyl vinyl ether macromonomer (MA-PIBVE), Mₙ increases in direct proportion to the conversion of the macromonomer. cmu.edu

The mechanism of ATRP involves a reversible equilibrium between active, propagating radicals (P•) and dormant species (P-X), mediated by the transition metal catalyst (Mtⁿ/Ligand). cmu.edu

Activation: P-X + Mtⁿ/Ligand ⇌ P• + X-Mtⁿ⁺¹/Ligand

The rate of this process is defined by the activation rate constant, k_act. cmu.edu The propagating radical (P•) then adds monomer units in a manner similar to conventional radical polymerization, governed by the propagation rate constant, k_p. cmu.edu

Deactivation: The active radical is then reversibly deactivated back to the dormant species by the higher oxidation state metal complex (X-Mtⁿ⁺¹/Ligand), a process defined by the deactivation rate constant, k_deact. cmu.edu

Table 1: ATRP of Isobutyl Vinyl Ether Macromonomer (MA-PIBVE) using CuBr/4,4′-di-n-heptyl-2,2′-bipyridine Catalyst

| Macromonomer | Mₙ (Side Chain) | Time (h) | Conversion (%) | Mₙ (Polymacromonomer) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| M1 | 1040 | 1 | 27 | 15400 | 1.21 |

| M1 | 1040 | 3 | 58 | 32600 | 1.18 |

| M1 | 1040 | 6 | 85 | 47800 | 1.23 |

| M2 | 1900 | 22 | 70 | 85000 | 1.25 |

| M3 | 3930 | 48 | 25 | 72000 | 1.28 |

Data sourced from reference cmu.edu. This table illustrates the controlled nature of the polymerization, showing increasing molecular weight with conversion while maintaining low polydispersity.

Catalytic Systems and Ligand Design for Controlled Polymerization

Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization for Vinylbenzyl Ether Systems

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique applicable to a wide range of monomers. beilstein-journals.org The process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. For vinylbenzyl ether systems, RAFT provides an effective route to create well-defined homopolymers and, notably, block copolymers by incorporating the vinylbenzyl ether monomer into specific segments of the polymer chain. nih.gov

The key to a successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound with the general structure Z-C(=S)S-R. The effectiveness of the CTA depends on the substituents 'Z' (the activating group) and 'R' (the reinitiating or leaving group), which must be chosen to match the reactivity of the monomer being polymerized.

The 'Z' Group: This group influences the reactivity of the C=S double bond towards radical addition and affects the stability of the intermediate radical adduct. For vinyl monomers like styrenics (including vinylbenzyl derivatives), aryl groups (e.g., phenyl) are effective Z groups.

The 'R' Group: This group must be a good homolytic leaving group that can efficiently reinitiate polymerization. Tertiary cyanoalkyl groups are often effective R groups.

For the polymerization of vinylbenzyl monomers and other vinyl ethers, several classes of CTAs have proven effective:

Dithiocarbamates: These CTAs are used in both conventional and cationic RAFT polymerization of vinyl ethers. acs.orgresearchgate.net For example, methyl(phenyl)carbamodithioate has been used for the RAFT polymerization of hydroxy-functional vinyl ethers. researchgate.net

Dithiobenzoates: Sodium 4-cyanopentanoic acid dithiobenzoate (CTPNa) is an example of a CTA used for RAFT in aqueous media. google.com

Trithiocarbonates: These are highly versatile CTAs. For instance, S-dodecyl S-(2-cyano-4-carboxy)but-2-yl trithiocarbonate (B1256668) has been used effectively for methacrylate (B99206) polymerization. Difunctional trithiocarbonate CTAs are employed in the synthesis of triblock copolymers containing vinylbenzyl imidazolium (B1220033) units. rsc.org

Dithiocarbonates (Xanthates): Phthalimidomethyl-O-ethyl xanthate has been used as a RAFT agent for the polymerization of N-vinyl pyrrolidone. mdpi.com

The choice of CTA is crucial as it governs the equilibrium between active and dormant chains, enabling controlled growth and leading to a narrow molecular weight distribution. beilstein-journals.org

RAFT polymerization is particularly well-suited for synthesizing well-defined block copolymers containing vinylbenzyl ether or related vinylbenzyl monomers. nih.gov This is typically achieved by using a polymer from a first monomer block, which is end-capped with the CTA functionality (a macro-CTA), to initiate the polymerization of the second monomer. nih.gov

A relevant example is the synthesis of the diblock copolymer poly(2-succinyloxyethyl methacrylate)-b-poly[(N-4-vinylbenzyl),N,N-diethylamine] (PSEMA-b-PVEA). nih.gov In this process, a PHEMA macro-RAFT agent is first synthesized, which is then used to polymerize the (N-4-vinylbenzyl),N,N-diethylamine (VEA) monomer. nih.gov The polymerization is typically initiated with a conventional radical initiator like AIBN. nih.gov This method yields block copolymers with controlled molecular weights and defined block structures. nih.gov Similarly, block copolymers of 4-vinyl benzyl (B1604629) chloride have been prepared using RAFT polymerization, demonstrating the versatility of this approach for vinylbenzyl systems. bohrium.com

The "living" nature of RAFT polymerization allows for the creation of various architectures. For instance, A-BC-A triblock copolymers have been synthesized where the central 'BC' block is a random copolymer of 1-(4-vinylbenzyl) methyl imidazolium and di(ethylene glycol) methyl ether methacrylate, initiated by a difunctional CTA. rsc.org These polymerizations exhibit linear, pseudo-first-order kinetics and result in polymers with narrow polydispersity indices and good agreement between theoretical and experimental molecular weights. rsc.org

Table 2: Synthesis of PHEMA-b-PVEA Diblock Copolymer via RAFT Polymerization

| Component | Description | Details |

|---|---|---|

| Macro-RAFT Agent | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Mₙ = 9,770 g/mol (from ¹H NMR) |

| Second Monomer | (N-4-vinylbenzyl),N,N-diethylamine (VEA) | - |

| Initiator | Azobisisobutyronitrile (AIBN) | - |

| Solvent | DMF/1,4-dioxane mixture | - |

| Final Diblock Copolymer | PHEMA-b-PVEA | PVEA block Mₙ = 12,630 g/mol (from ¹H NMR) |

Data sourced from reference nih.gov. This table outlines the components and resulting block molecular weights for a representative synthesis of a well-defined copolymer containing a vinylbenzyl-derived block.

Design and Selection of Chain Transfer Agents

Cationic Polymerization of Vinyl Ether Monomers

Cationic polymerization is a classic and important method for polymerizing electron-rich olefins, such as vinyl ethers. nih.gov The mechanism proceeds via carbocationic intermediates, making the choice of monomer crucial; those with electron-donating groups that can stabilize the positive charge on the growing chain are preferred. nih.gov The process can be broadly divided into initiation, propagation, and termination steps. nih.gov

Initiation: A cationic initiator, which can be a protonic acid or a Lewis acid in combination with a proton source (initiator), generates a carbenium ion from the monomer. nih.gov For example, a Lewis acid like BF₃·OEt₂ can be used with a dithiocarbamate (B8719985) chain transfer agent to initiate polymerization. researchgate.netacs.org In recent years, significant progress has been made in developing metal-free initiating systems, such as organic acids and photocatalysts, to circumvent issues associated with metal-based catalysts. acs.orgnih.gov Photocontrolled cationic polymerization, for instance, can be initiated by the one-electron oxidation of a chain-transfer agent (CTA) by an excited photocatalyst. nih.gov

Propagation: The carbocationic chain end attacks another monomer molecule, adding it to the chain and regenerating the active cationic center at the new chain end. nih.gov In living/controlled cationic polymerization, the propagating species exists in a dynamic equilibrium with a dormant covalent species (e.g., with a halide counter-anion), which limits irreversible chain-breaking reactions. acs.orgacs.org

Termination and Chain Transfer: The growth of a polymer chain can be terminated through various pathways, including reaction with the counter-ion or chain transfer to a monomer, solvent, or another polymer chain. nih.gov Controlling these events is the primary challenge in achieving a living polymerization. nih.gov The use of added bases or salts with nucleophilic anions can help suppress side reactions and stabilize the propagating species, leading to polymers with controlled molecular weights and narrow distributions. acs.orgacs.org

Significant advancements in cationic polymerization have enabled a high degree of control. Living cationic polymerization of vinyl ethers can be achieved using systems like HI/I₂ or HCl adducts in conjunction with ZnI₂, yielding polymers with narrow molecular weight distributions (PDI < 1.1). cmu.eduacs.org Furthermore, stereocontrolled polymerization of bulky vinyl ethers to produce isotactic-rich polymers is possible by combining cationic RAFT polymerization with Lewis acid catalysts that provide steric control. researchgate.netrsc.org The development of photoinitiated acs.orgnih.gov and electro-controlled acs.org systems has introduced external stimuli as a means of regulating the polymerization process, offering unparalleled temporal and spatial control. acs.org

Table 3: Overview of Initiating Systems for Cationic Polymerization of Vinyl Ethers

| Initiating System Type | Examples | Key Features | References |

|---|---|---|---|

| Lewis Acid Systems | HI/I₂, HCl/ZnI₂, BF₃·OEt₂, EtAlCl₂ | Classic method; can achieve living polymerization and stereocontrol. | cmu.eduresearchgate.netacs.org |

| Metal-Free Organocatalysts | 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), CF₃SO₃H/nBu₄NX | Avoids metal contamination; can proceed under ambient conditions. | nih.govacs.org |

| Photocatalytic Systems | Acridinium salts, Pyrylium salts | Light-induced initiation provides temporal and spatial control. | acs.orgnih.gov |

| Electro-controlled Systems | 2,3-dichloro-5,6-dicyanoquinone (DDQ) | Polymerization controlled by applied electrical potential. | acs.org |

This table summarizes various modern approaches to initiating the cationic polymerization of vinyl ethers.

Initiator Systems and Proposed Reaction Pathways

The polymerization of vinylbenzyl ethers, including this compound, is predominantly achieved through cationic polymerization, owing to the electron-donating nature of the ether group which stabilizes the propagating carbocation. nii.ac.jp Living cationic polymerization, a method that allows for precise control over the polymer's molecular weight and architecture, has been a significant area of research. wikipedia.org

Cationic Initiator Systems:

A variety of initiator systems have been developed to achieve controlled or living cationic polymerization of vinyl ethers and related styrene derivatives. nii.ac.jpacs.org These systems are often binary, consisting of an initiator and a co-initiator, typically a Lewis acid. wikipedia.org For instance, the combination of an aryl methyl halide and a silver salt can generate a benzyl cation, which effectively initiates the polymerization of both vinyl ethers and styrene derivatives. nii.ac.jp

The addition of a Lewis base, such as dimethyl sulfide (B99878) or diethyl ether, is crucial for controlling the reactivity of the growing carbocations. nii.ac.jp These bases can reversibly coordinate with the propagating chain end, establishing an equilibrium between a highly reactive (active) species and a less reactive (dormant) species. This equilibrium suppresses side reactions like termination and chain transfer, leading to a "living" process with a narrow molecular weight distribution. nii.ac.jpacs.org

A notable metal-free initiating system for living cationic polymerization of vinyl ethers involves the use of hydrogen iodide (HI) in conjunction with an added base or in a nonpolar solvent. acs.org This system demonstrated that a nucleophilic counter-ion plays a key role in controlling the polymerization. acs.org More recent developments include photoinitiating systems where visible light irradiation of a compound like dimanganese decacarbonyl in the presence of an alkyl bromide generates radicals that are subsequently oxidized to form the initiating cations. nih.gov

Proposed Reaction Pathways:

In living cationic polymerization, the initiation step must be fast and quantitative. wikipedia.orgacs.org The propagating species is a carbocation, which is stabilized by the ether group on the vinylbenzyl monomer. The polymerization proceeds through the electrophilic addition of the monomer to the growing chain end. nii.ac.jp The counter-ion, derived from the initiator system, remains in close proximity to the cationic center. wikipedia.org The nature of this counter-ion and the presence of added Lewis bases are critical in moderating the reactivity of the carbocation and preventing undesirable side reactions. acs.org

Analysis of Chain Transfer and Termination Reactions

In an ideal living polymerization, chain transfer and termination reactions are completely suppressed. cmu.edu However, in practical cationic polymerization, these side reactions can occur and must be minimized to maintain control over the polymer structure. wikipedia.org

Chain Transfer:

Chain transfer involves the termination of a growing polymer chain and the simultaneous initiation of a new one. In the context of styrenic monomer polymerization, a significant chain transfer pathway can be the reaction with a Diels-Alder dimer of the monomer. researchgate.net This dimer can possess a labile hydrogen atom that is abstracted by the propagating radical, terminating the chain and creating a new radical that can initiate another chain. researchgate.net While more characteristic of radical polymerization, analogous transfer reactions can be problematic in cationic systems, especially at higher temperatures.

Termination:

Termination is the irreversible deactivation of a propagating chain. In cationic polymerization, this can happen through several mechanisms, including the reaction of the carbocation with the counter-ion (recombination) or impurities in the system. nii.ac.jp The selection of a non-nucleophilic counter-ion is crucial to prevent termination. nii.ac.jp The equilibrium between active and dormant species, facilitated by Lewis bases, is a key strategy to reduce the concentration of the highly reactive propagating cations at any given time, thereby minimizing the rate of termination reactions. nii.ac.jpacs.org

Polymerization-Induced Self-Assembly (PISA) Approaches for Vinylbenzyl Ether Derivatives

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the in-situ synthesis of block copolymer nanoparticles with various morphologies. mdpi.comresearchgate.net This technique typically involves a two-step process. First, a solvophilic polymer block is synthesized, which then acts as a macroinitiator or macro-chain transfer agent for the polymerization of a second, solvophobic monomer. mdpi.com As the solvophobic block grows, it becomes insoluble in the reaction medium, leading to self-assembly into nanoparticles. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a commonly employed technique for PISA due to its compatibility with a wide range of monomers and solvents. rsc.orgresearchgate.netresearchgate.net For vinylbenzyl derivatives, RAFT-mediated PISA has been successfully used to create well-defined core-shell nanoparticles. rsc.org

For example, a novel monomer, (2-(4-vinylbenzyl)iso-indoline-1,3-dione), was polymerized via RAFT-PISA in methanol. rsc.org A hydrophilic poly(poly(ethylene glycol) methyl ether methacrylate) (PEGMA) block was used as the stabilizer, while the growing poly(vinylbenzyl phthalimide) block formed the core of the nanoparticles. By varying the length of the solvophobic block, different morphologies and particle sizes could be achieved. rsc.org This approach highlights the potential for creating functional nanoparticles from vinylbenzyl ether derivatives and other related monomers, which can have applications in areas like drug delivery. rsc.orgresearchgate.net

Thermal Autopolymerization of Vinylbenzyl Monomers: Mechanistic Insights

Styrenic monomers, including vinylbenzyl derivatives, are known to undergo thermal autopolymerization (self-initiated polymerization) at elevated temperatures without the need for an external initiator. rsc.orgrsc.org This process is of significant industrial relevance, as it can lead to unwanted polymerization during storage and processing. sandiego.edu

The most widely accepted mechanism for the thermal self-initiation of styrene is the Mayo mechanism. rsc.orgacs.orgrsc.org This mechanism proposes the following key steps:

Two styrene monomers react via a Diels-Alder cycloaddition to form a reactive dimer (AH). acs.orgnih.gov

This dimer then transfers a hydrogen atom to a third styrene monomer. acs.org

This hydrogen transfer step generates two monoradicals that can then initiate radical polymerization. sandiego.eduacs.org

Computational studies have provided further insight, suggesting the Diels-Alder dimer is a key intermediate formed through a stepwise diradical pathway. acs.orgnih.gov

Copolymerization Strategies and Advanced Polymer Architectures

Statistical Copolymerization with Diverse Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain where the monomer units are arranged in a sequence dictated by their relative reactivities. The resulting distribution can range from purely alternating to random or block-like, depending on the monomers and reaction conditions.

The behavior of monomers in a copolymerization reaction is quantified by monomer reactivity ratios (r). For a binary system of monomers M1 and M2, the reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in M1 adding another M1 monomer to the rate constant of it adding an M2 monomer. Similarly, r2 describes the preference for a chain ending in M2. These ratios are crucial as they determine the instantaneous composition of the copolymer being formed. snu.ac.kr

The reactivity ratios can be determined experimentally by conducting a series of copolymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Various mathematical models, such as the Fineman-Ross, Kelen-Tüdos, and computational methods like COPOINT, are then used to calculate the r values from this data. mdpi.comnih.govnih.gov

The values of the reactivity ratios directly predict the monomer sequence distribution:

r1 > 1 and r2 < 1 : The copolymer will be enriched in monomer 1.

r1 ≈ r2 ≈ 1 : An ideal, random copolymer is formed where the monomer sequence is statistically random.

r1 ≈ r2 ≈ 0 : An alternating copolymer is formed. This is common when one monomer is electron-donating (like a vinyl ether) and the other is electron-accepting. kpi.ua

r1 > 1 and r2 > 1 : The system tends to form a mixture of homopolymers or blocky copolymers.

While specific reactivity ratios for p-vinylbenzyl ethyl ether are not widely reported, data from analogous systems, such as the copolymerization of other vinyl ethers or vinylbenzyl derivatives, provide insight into its likely behavior. For instance, the copolymerization of n-butyl vinyl ether (BVE) and 2-chloroethyl vinyl ether (CEVE) yielded reactivity ratios of r(BVE) = 2.82 and r(CEVE) = 0.57, indicating that the BVE monomer is incorporated into the polymer chain at a significantly higher rate. nih.gov In another example involving a styrenic monomer, the free-radical copolymerization of vinylbenzyl-terminated polystyrene (PS–VM) with maleate-terminated poly(ethylene glycol methyl ether) (PEG–MM) resulted in reactivity ratios of r1(PS-VM) = 0.765 and r2(PEG-MM) = 0.064. kpi.ua

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |

| n-Butyl Vinyl Ether (BVE) | 2-Chloroethyl Vinyl Ether (CEVE) | 2.82 | 0.57 | Cationic | nih.gov |

| Vinylbenzyl-Terminated Polystyrene | Maleate-Terminated PEG | 0.765 | 0.064 | Free-Radical | kpi.ua |

| Styrene (B11656) | Maleic Acid Ethyl Ester | 0.13 | 0.035 | Free-Radical | kpi.ua |

| N-Vinylpyrrolidone (NVP) | 2-Chloroethyl Vinyl Ether (CEVE) | 0.33 | 0.01 | Radical (RAFT) | mdpi.com |

Block Copolymer Synthesis via Sequential Monomer Addition and Controlled Techniques

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). A primary method for their synthesis is sequential monomer addition, a strategy enabled by living or controlled polymerization techniques like living anionic, cationic, or controlled radical polymerization (e.g., RAFT, ATRP). nih.govharth-research-group.org In this process, a first monomer is polymerized under living conditions until it is fully consumed, creating a "living" polymer chain. A second monomer is then introduced to the reactor, and its polymerization is initiated by the active end of the first polymer block, leading to the formation of a well-defined diblock copolymer. harth-research-group.orgmdpi.com This process can be repeated with additional monomers to create triblock or multiblock copolymers. acs.org

The success of this method hinges on the ability of the polymerization to proceed without chain termination or transfer reactions, ensuring that all polymer chains grow simultaneously and remain active for subsequent monomer additions. researchgate.net Living cationic polymerization, for example, has been effectively used to synthesize amphiphilic block copolymers by sequentially polymerizing isobutyl vinyl ether (IBVE) and a protected glucose-carrying vinyl ether. acs.org This approach allows for precise control over the length of each block and results in polymers with narrow molecular weight distributions (low polydispersity index, PDI). acs.orgresearchgate.net Similarly, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to prepare block copolymers, such as those from N-vinyl pyrrolidone and various methacrylates, by sequential addition. mdpi.com

The p-vinylbenzyl moiety, being amenable to both cationic and radical polymerization, is an excellent candidate for inclusion in block copolymers via these controlled methods. For instance, hydroxyl-terminated poly(vinylbenzyl chloride) has been synthesized and subsequently used as a macroinitiator for the ring-opening polymerization of lactide, demonstrating a pathway to creating block copolymers with disparate polymer types. researchgate.net

| First Block Monomer | Second Block Monomer | Polymerization Technique(s) | Resulting Architecture | Reference |

| Isobutyl Vinyl Ether (IBVE) | Glucose-Carrying Vinyl Ether | Living Cationic | Amphiphilic Diblock | acs.org |

| N-Vinyl Pyrrolidone (NVP) | n-Hexyl Methacrylate (B99206) (HMA) | RAFT | Amphiphilic Diblock | mdpi.com |

| Vinylbenzyl Chloride (VBC) | Lactide (LA) | Nitroxide-Mediated Radical & ROP | Diblock | researchgate.net |

| Methyl Methacrylate (MMA) | Lactide (LA) | Group Transfer & ROP | Diblock | nih.gov |

Graft Copolymerization through "Click" Chemistry and Other Functionalization Routes

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. These architectures can be synthesized using three main strategies: "grafting-from," "grafting-onto," and "grafting-through." The "grafting-onto" approach, which involves attaching pre-synthesized polymer chains to a polymer backbone, has been revolutionized by the advent of "click" chemistry. mdpi.com Click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient and specific, allowing for the covalent linking of functionalized backbones and grafts under mild conditions. researchgate.netias.ac.in

The chloromethyl group on poly(4-vinylbenzyl chloride) (PVBC), a polymer derived from a monomer structurally similar to this compound, is an ideal handle for functionalization. beilstein-journals.orgmdpi.comnih.gov It can be readily converted to other reactive groups, such as azides, which can then participate in click reactions.

A well-documented example of the "grafting-onto" approach is the synthesis of the amphiphilic graft copolymer poly(4-vinylbenzyl-graft-ethylene glycol methyl ether), or poly(VB-g-mPEG). researchgate.netktu.edu.tr The synthesis proceeds in several steps:

Backbone Synthesis : 4-vinylbenzyl chloride (VBC) is polymerized via free-radical polymerization (FRP) or a controlled radical technique like RAFT to produce poly(4-vinylbenzyl chloride) (PVBC). researchgate.netresearchgate.net

Backbone Functionalization : The pendant chloromethyl groups on the PVBC backbone are converted into azide (B81097) groups by reaction with sodium azide (NaN₃), yielding terminal azido (B1232118) poly(4-vinylbenzyl chloride) (PVB-N₃). researchgate.netresearchgate.net

Graft Synthesis : In a separate reaction, polyethylene (B3416737) glycol methyl ether (mPEG) is functionalized with an alkyne group, typically by reacting it with propargyl chloride, to form mPEG-propargyl. researchgate.net

Click Reaction : The azide-functionalized backbone (PVB-N₃) and the alkyne-terminated grafts (mPEG-propargyl) are joined together using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" step covalently attaches the mPEG chains to the polyvinylbenzyl backbone, forming the desired amphiphilic graft copolymer. researchgate.netresearchgate.net

The successful formation of the graft copolymer is confirmed by various characterization techniques, including FT-IR, ¹H-NMR, and Gel Permeation Chromatography (GPC), which shows an increase in molecular weight after the grafting reaction. researchgate.net

Hybrid polymer architectures that combine different classes of polymers can be created by integrating vinyl polymerization with Ring-Opening Polymerization (ROP). ROP is the method of choice for producing polyesters like poly(ε-caprolactone) (PCL) and poly(β-butyrolactone) (PBL), and polypeptides from N-carboxyanhydrides (NCAs). illinois.edumdpi.com The vinylbenzyl moiety is an excellent component for these hybrids.

A powerful strategy involves combining FRP, ROP, and click chemistry. For example, the synthesis of poly(4-vinylbenzyl-graft-β-butyrolactone) [poly(VB-g-BL)] has been achieved through a "grafting-onto" approach:

An azide-functionalized polyvinylbenzyl backbone (PVB-N₃) is synthesized as described previously. ias.ac.inresearchgate.net

Separately, β-butyrolactone is polymerized via ROP using propargyl alcohol as an initiator, which yields alkyne-terminated poly(β-butyrolactone) (β-BL-propargyl). ias.ac.inresearchgate.net

The two polymer components are then coupled using a click reaction to form the final graft copolymer. ias.ac.in

This modular approach allows for the independent synthesis and characterization of both the backbone and the grafts before they are combined, offering excellent control over the final architecture. ias.ac.in A similar strategy has been used to create block copolymers, where a poly(ε-caprolactone-b-4-vinyl benzyl (B1604629) chloride) copolymer was first synthesized via a combination of ROP and RAFT polymerization, and then PEG grafts were attached to the vinylbenzyl block via click chemistry. bohrium.com

Synthesis of Poly(4-vinylbenzyl-graft-ethylene glycol methyl ether) Amphiphilic Copolymers

Synthesis of Highly Branched and Multi-Arm Architectures

Beyond linear and simple graft structures, the vinylbenzyl functional group is instrumental in creating complex, highly branched polymer architectures such as star polymers and hyperbranched polymers. nih.govacs.org These three-dimensional macromolecules exhibit unique properties compared to their linear counterparts, including lower solution viscosity and a high density of terminal functional groups. nih.govmdpi.com

Star polymers, which consist of multiple linear "arms" radiating from a central core, can be synthesized via "arm-first" or "core-first" methods. nih.gov In the "arm-first" approach, living polymer arms are synthesized first and then reacted with a multifunctional linking agent. The vinylbenzyl group can be part of the arms or used in a coupling agent. Miktoarm star polymers, which have chemically distinct arms (e.g., A₂B₂), can also be synthesized, offering a high degree of architectural and functional tunability. nih.gov

Hyperbranched polymers can be synthesized via the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that contains both a polymerizable vinyl group and an initiating group. mdpi.com A vinylbenzyl-based inimer, for example, can be polymerized using a technique like Atom Transfer Radical Polymerization (ATRP). The resulting polymer has a highly branched, tree-like structure. The degree of branching and molecular weight can be controlled by the reaction conditions. mdpi.com This method provides a one-pot route to complex architectures that are valuable in fields ranging from coatings to nanomedicine. nih.govmdpi.com

Polymacromonomer Synthesis and Structural Characteristics

Polymacromonomers, also known as bottle-brush or comb-shaped polymers, are characterized by a polymeric backbone with densely grafted polymeric side chains. The "grafting-through" method, which involves the polymerization of macromonomers (a polymer chain with a polymerizable end group), is a primary strategy for their synthesis. Vinylbenzyl-terminated macromonomers are particularly useful in this context.

The synthesis typically begins with the creation of a macromonomer, for instance, a vinylbenzyl-terminated polystyrene (PS-VB). This can be achieved by the reaction of living polystyryl lithium anions with p-chloromethylstyrene. kpi.ua Subsequently, these macromonomers are subjected to radical copolymerization.

Studies have investigated the free-radical copolymerization of PS-VB macromonomers with other types of macromonomers, such as methacryloyl-terminated poly(ethylene glycol methyl ether) (PEG-MC) or maleate-terminated poly(ethylene glycol methyl ether) (PEG-MM). kpi.uaresearchgate.net The reactivity of these macromonomer systems is crucial as it dictates the distribution of branches along the final polymer backbone. kpi.ua Due to phase separation between the different types of polymeric chains in solution, the reactivity ratios in these macromonomer systems often differ significantly from those of their low-molecular-weight monomer counterparts. kpi.uaresearchgate.net For example, the copolymerization of PS-VB with a PEG-MC/tin tetrachloride complex shows strong alternation, suggesting the formation of complexes between the donor and acceptor monomers. researchgate.net

The resulting polymacromonomers often exhibit unique conformations, such as rod-like structures, due to the steric repulsion of the dense side chains. kpi.ua Their solubility is determined by the properties of the outer shell formed by the side chains. nih.gov

| Comonomer (M2) | r1 | r2 | System Conditions | Reference |

|---|---|---|---|---|

| Maleate-terminated poly(ethylene glycol methyl ether) (PEG-MM) | 0.765 | 0.064 | Binary macromonomer system in benzene (B151609). | kpi.ua |

| Methacryloyl-terminated poly(ethylene glycol methylether) (PEG-MC) / SnCl4 | 0.25 | 0.02 | System exhibiting strong alternation. | researchgate.net |

| Styrene (low molecular weight model) | ~1.0 | ~1.0 | Ideal azeotropic copolymerization for comparison. | kpi.ua |

| Maleic acid ethyl ester (low molecular weight model) | 0.13 | 0.035 | Model system for comparison with PEG-MM. | kpi.ua |

Star Polymer Architectures from Vinylbenzyl Ether Derivatives

Star polymers, consisting of multiple linear polymer chains (arms) linked to a central core, can be synthesized using vinylbenzyl ether derivatives through several strategic approaches, primarily the "arm-first" and "core-first" methods. scispace.com

In the "arm-first" approach, linear polymer arms are synthesized first and then linked together. scispace.com A common technique involves reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymer arms. These arms, acting as macromolecular chain transfer agents (macro-RAFT agents), are then chain-extended with a cross-linking agent, such as a divinyl compound, to form a cross-linked core from which the arms radiate. scispace.com For example, star polymers have been created using poly(oligo(ethylene glycol) methyl ester acrylate) arms which are then extended in the presence of a cross-linker and vinyl benzaldehyde (B42025) (VBA), a derivative of vinylbenzyl ether, to form the star polymer's core. nih.gov The properties of the resulting star polymer, including its size and functionality, can be tuned by adjusting the composition of the core. nih.gov

The "core-first" approach utilizes a multifunctional initiator as the central core, from which polymer arms are grown divergently. acs.org A derivative of vinylbenzyl ether, (p-vinylbenzyl)methyldichlorosilane, has been used in a consecutive chain transfer reaction during metallocene-catalyzed propylene (B89431) polymerization. This process introduces dichlorosilane (B8785471) functionalities at the chain ends, which can then undergo hydrolytic co-condensation to form a cross-linked siloxane core, resulting in a star-shaped isotactic polypropylene (B1209903). mdpi.com The benzyl spacer in the vinylbenzyl derivative provides flexibility, which enhances the efficiency of the star formation reaction compared to more rigid analogues. mdpi.com

These methods allow for the creation of sophisticated star architectures, including "cored" star polymers where the central core can be chemically removed after the arms have been cross-linked.

| Core/Cross-linker | Arm Polymer | Synthesis Method | Key Structural Feature | Reference |

|---|---|---|---|---|

| Vinyl benzaldehyde (VBA) / N,N-bis(acryloyl)cystamine | poly(OEG-A480) | Arm-first (RAFT) | Core contains aldehyde functional groups and disulfide cross-links. | nih.gov |

| (p-vinylbenzyl)methyldichlorosilane | Isotactic polypropylene (iPP) | Core-first (Metallocene polymerization) | Core is cross-linked with siloxane bonds after hydrolysis. | mdpi.com |

| 1-but-3-enyl-4-vinylbenzene / Styrene | Styrene / 1-but-3-enyl-4-vinylbenzene copolymer | Arm-first (ATRP) | Arms are intramolecularly cross-linked via ring-closing metathesis (RCM). | |

| cis-4-cyclohexene-1,2-dicarboxylic anhydride | Polystyrene-block-poly(4-vinylguaiacol glycidyl (B131873) ether) | Arm-first (RAFT/ROCOP) | Ester cross-linked core that is selectively degradable under acidic conditions. | rsc.org |

Cross-Linked Polymeric Networks Containing Vinylbenzyl Ether Units

The vinylbenzyl ether moiety is a versatile functional group for the creation of cross-linked polymeric networks, which enhances thermal stability, mechanical properties, and solvent resistance. Cross-linking can be achieved through several mechanisms.

Thermal Cross-Linking: Polymers incorporating vinylbenzyl ether groups can be designed to be thermally cross-linkable. For instance, a carbazole (B46965) derivative containing two vinylbenzyl ether groups was developed as a host material for organic light-emitting devices (OLEDs). researchgate.net This material could be thermally cross-linked by heating at approximately 180 °C, even without a polymerization initiator. The cross-linking occurs at the styrene end-groups, rendering the polymer film insoluble and robust enough for the subsequent solution-based deposition of additional layers in a multilayer device. researchgate.net Similarly, polymer beads containing vinylbenzyl alcohol units can be thermally crosslinked. google.com

Hyper-Cross-Linked Polymers (HCPs): A powerful strategy for creating robust, porous networks is through hyper-crosslinking, often via Friedel-Crafts alkylation. rsc.org While this is commonly performed on poly(vinylbenzyl chloride) precursors, the underlying principle applies to benzyl ether derivatives as well. In this method, polymer chains are extensively linked together by an external crosslinker or by self-condensation reactions catalyzed by a Lewis acid (e.g., FeCl₃). rsc.orgacs.org This creates a rigid, permanent porous structure. Recent advancements have demonstrated the synthesis of HCPs from benzyl methyl ether compounds using organic Brønsted acids as recyclable, metal-free catalysts. acs.org

Macromolecular Cross-linkers: An alternative to small-molecule cross-linkers is the use of a macromolecule to link polymer chains. This approach combines the benefits of a semi-interpenetrating polymer network with covalent cross-linking. For example, poly(vinylbenzyl chloride) (a closely related precursor) has been cross-linked using a tertiary amine-functionalized poly(vinyl acetal) as a macromolecular crosslinker to create membranes for fuel cell applications. researchgate.net The reaction between the chloromethyl groups on the poly(vinylbenzyl) backbone and the amine groups on the crosslinker forms a stable, covalently linked network. researchgate.net

| Cross-Linking Method | Precursor/Polymer | Mechanism | Resulting Network Properties | Reference |

|---|---|---|---|---|

| Thermal Curing | Carbazole derivative with vinylbenzyl ether groups | Self-initiated polymerization of styrene end-groups upon heating. | Insoluble, thermally stable film. | researchgate.net |

| Hyper-cross-linking | Poly(divinylbenzene-co-vinylbenzyl chloride) | Friedel-Crafts alkylation catalyzed by a Lewis acid (e.g., FeCl₃). | High surface area, permanent microporosity, robust network. | rsc.org |

| Macromolecular Cross-linker | Poly(vinylbenzyl chloride) | Reaction between chloromethyl groups and amine groups on a functionalized polymer (poly(vinyl acetal)). | Semi-interpenetrating network with covalent cross-links, improved mechanical properties. | researchgate.net |

| Photochemical Cross-linking | Styrene copolymers with pendant vinylbenzyl groups | Conversion of pendant groups to benzoyl peroxide followed by thermal decomposition to create radical cross-linking sites. | Insoluble film, allows for patterned cross-linking. | mdpi.com |

Post Polymerization Functionalization and Derivatization of P Vinylbenzyl Ethyl Ether Polymers

Chemical Modification of Pendant Vinylbenzyl Ether Groups for Diverse Functionalities

The transformation of the vinylbenzyl moiety is a cornerstone of creating functional polymers. While direct polymerization of p-vinylbenzyl ethyl ether can be challenging, the more common route involves the polymerization of p-vinylbenzyl chloride (VBC) followed by modification. The pendant chloride group is readily displaced by nucleophiles, offering a gateway to a vast array of functionalities. beilstein-journals.org This approach has been used to synthesize a variety of functional polymers, including glycopolymer stars, photo- and pH-responsive nanoparticles, and various complex polymer architectures. beilstein-journals.org

For instance, the reaction of poly(vinylbenzyl chloride) (PVBC) with different nucleophiles can introduce ether, ester, or other functional groups. The synthesis of 4-vinylphenyl glycidyl (B131873) ether (4VPGE) and its subsequent controlled polymerization via reversible addition–fragmentation chain-transfer (RAFT) has been demonstrated. acs.org The epoxide groups in poly(4VPGE) can then be modified with a library of alcohols to yield β-hydroxy ether-functionalized polymers. acs.org This highlights the potential for creating a diverse library of polymers from a single precursor.

Introduction of Azide (B81097) Functionality for Subsequent "Click" Reactions

A particularly powerful post-polymerization modification strategy is the introduction of azide groups, which are precursors for highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov The conversion of the chloromethyl group of PVBC to an azido (B1232118) group is a straightforward and efficient process, typically achieved by reaction with sodium azide. ias.ac.in

This method allows for the creation of azide-functionalized polymers that can be further modified with a wide range of alkyne-containing molecules. nih.govacs.org This approach has been used to attach fluorescent dyes, polymer brushes, and other functional moieties to polymer microspheres and other polymer structures. rsc.org The versatility of click chemistry enables the synthesis of complex and well-defined polymer architectures, including graft copolymers. ias.ac.ingoogle.com For example, an azide-functionalized polystyrene backbone can be "clicked" with alkyne-terminated poly(acrylic acid) to form a branched copolymer with a hydrophobic core and a hydrophilic shell. acs.org

Table 1: Representative "Click" Reactions on Azide-Functionalized Vinylbenzyl Polymers

| Reactant 1 (Polymer) | Reactant 2 (Alkyne) | Catalyst | Resulting Functionality | Reference |

| Poly(styrene-co-4-vinylbenzyl azide) | Alkyne-functional Rhodamine B | Cu(I) | Fluorescently labeled microspheres | rsc.org |

| Azide-functionalized microspheres | Alkyne-terminated PEG | Cu(I) | PEGylated microspheres | |

| Poly(4-vinylbenzyl azide) | Propargyl alcohol | Cu(I) | Hydroxyl-functionalized polymer | google.com |

| Poly(4-vinylbenzyl azide) | Propargyl amine | Cu(I) | Amine-functionalized polymer | google.com |

| PVB-N3 | b-BL-propargyl | Cu(I) | Graft copolymer | ias.ac.in |

Phosphorylation of Poly(vinylbenzyl chloride) Analogs for Acidic Groups

The introduction of phosphoric acid groups into polymers is of significant interest for applications such as proton exchange membranes in fuel cells. A common method to achieve this is through the phosphorylation of poly(vinylbenzyl chloride). This process typically involves the reaction of PVBC with a phosphite (B83602) reagent, such as triethyl phosphite (TEP), followed by hydrolysis to generate the phosphoric acid groups. mdpi.com

This reaction, known as the Michaelis-Arbuzov reaction, results in a polymer with pendant phosphonic acid groups, significantly altering its properties. For example, phosphorylated poly(vinylbenzyl chloride) (PPVBC) has been blended with sulfonated poly(aryl ether nitrile) (SPAEN) to create proton exchange membranes with enhanced mechanical and electrochemical properties. mdpi.comresearchgate.net The presence of both sulfonic and phosphoric acid groups in the blend leads to synergistic effects, including improved proton conductivity, especially at low relative humidity. mdpi.com The synthesis involves reacting PVBC with TEP, followed by acidification with hydrochloric acid to yield the final phosphorylated polymer. mdpi.com

Table 2: Synthesis and Properties of Phosphorylated Poly(vinylbenzyl chloride) (PPVBC)

| Step | Reagents | Conditions | Product | Key Property Change | Reference |

| 1. Phosphorylation | PVBC, Triethyl phosphite (TEP), Diethyl carbitol (TEC) | 140 °C, 8 h | Phosphate-ester functionalized polymer (PA-PVBC) | Introduction of phosphate (B84403) ester groups | mdpi.com |

| 2. Hydrolysis | PA-PVBC, 4 M HCl | 100 °C, 12 h | Phosphorylated poly(vinylbenzyl chloride) (PPVBC) | Conversion to phosphoric acid groups, increased acidity | mdpi.com |

Enzymatic Functionalization of Vinylbenzyl Groups for Biomolecular Conjugation

Enzymatic reactions offer a green and highly selective alternative for polymer functionalization. mdpi.com While direct enzymatic functionalization of the ethyl ether group in poly(this compound) is not widely reported, the principles of enzymatic modification can be applied to derivatives of vinylbenzyl polymers for biomolecular conjugation. mdpi.com

Enzymes can be used to catalyze reactions on the functional groups introduced onto the polymer backbone. mdpi.com For instance, polymers functionalized with specific groups can be conjugated to proteins and other biomolecules. researchgate.net Lipases, for example, are known to catalyze transesterification and other reactions under mild conditions, making them suitable for modifying polymers intended for biomedical applications. mdpi.com The high specificity of enzymes ensures that reactions occur at desired sites without affecting other parts of the polymer or the biomolecule. This approach is valuable for creating polymer-protein conjugates for applications in drug delivery, biosensing, and tissue engineering. researchgate.netnih.gov

Alkylation of Polymer-Bound Amine Functionalities in Vinylbenzyl Ether Systems

The introduction of amine functionalities onto a polymer backbone opens up further avenues for derivatization, particularly through alkylation reactions. While the direct alkylation of simple amines can lead to a mixture of products due to over-alkylation, the reaction can be controlled in a polymer system. ucalgary.camasterorganicchemistry.com

An amine-functionalized polymer can be prepared by reacting PVBC with an excess of a diamine or by converting the azide-functionalized polymer via reduction. This amine-containing polymer can then be alkylated to introduce new functional groups or to create quaternary ammonium (B1175870) salts, which are useful as polyelectrolytes or antimicrobial agents. rsc.org For example, a piperidine-containing copolymer was alkylated with 4-(bromomethyl)-benzyltriphenylphosphonium bromide to yield a piperidinium (B107235) polymer. rsc.org The alkylation of polymer-bound amines is a versatile method for tuning the properties of the final material. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of P Vinylbenzyl Ethyl Ether Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of polymers, providing insights into their microstructure and the successful incorporation of functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the structure of p-vinylbenzyl ethyl ether polymers. In ¹H NMR spectra, characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the vinyl group (in the monomer), the ether linkage, and the polymer backbone are observed. For instance, in a study of poly(vinylbenzyl chloride) (PVBC), a precursor to this compound polymers, the aromatic protons typically appear in the range of 6.2-7.5 ppm, while the benzylic protons (–CH₂Cl) are found around 4.5 ppm. mdpi.comukm.my The aliphatic backbone protons present as a broad multiplet at approximately 1.0-2.1 ppm. rsc.org

Upon polymerization, the sharp signals of the vinyl protons in the monomer (typically between 5.0 and 7.0 ppm) disappear, and broad signals corresponding to the polymer backbone appear, confirming successful polymerization. rsc.org The chemical shifts in ¹³C NMR spectra further corroborate the polymer structure, with distinct resonances for the aromatic carbons, the benzylic carbon, the ether carbon, and the aliphatic backbone carbons. rsc.org For example, the ¹³C NMR spectrum of a related monomer, 4-vinylbenzyl methoxytetrakis(oxyethylene) ether, shows aromatic carbons and the benzylic ether carbon (–CH₂O–) signals, which are retained in the polymer structure. rsc.org

Interactive Table 1: Representative ¹H NMR Chemical Shifts for p-Vinylbenzyl Derivatives

| Functional Group | Chemical Shift (ppm) | Compound Type |

| Aromatic Protons | 6.2 - 7.8 | Vinylbenzyl Monomers & Polymers mdpi.comrsc.org |

| Vinyl Protons | 5.2 - 6.8 | Vinylbenzyl Monomers rsc.orgrsc.org |

| Benzylic Protons (-CH₂-O-) | ~4.5 | Ether-functionalized Vinylbenzyl ukm.myrsc.org |

| Ethyl Protons (-O-CH₂-CH₃) | 3.5 (q), 1.2 (t) | Ethyl Ether Group |

| Polymer Backbone | 1.0 - 2.1 (broad) | Vinylbenzyl Polymers rsc.org |

For polymers derived from or modified with silicon-containing moieties, such as silylated derivatives of this compound, Silicon-29 (²⁹Si) NMR is a powerful tool. While direct detection of ²⁹Si can be time-consuming due to long relaxation times, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can enhance signal acquisition. magritek.com This technique is particularly useful for end-group analysis in polysiloxanes and for characterizing polymers functionalized with silanes. magritek.commagritek.com For example, in the analysis of silylated polymers, distinct signals for different silicon environments, such as those in the polymer backbone versus those in terminal groups, can be resolved. magritek.comresearchgate.net The chemical shifts in ²⁹Si NMR provide unambiguous evidence of the covalent incorporation of silicon-containing groups and can be used to quantify the degree of functionalization. researchgate.netsemanticscholar.org For instance, the hydrosilylation of polymers can be monitored, and the formation of different addition products (α and β) can be distinguished. researchgate.net

Interactive Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Polysiloxanes

| Silicon Environment | Typical Chemical Shift (ppm) | Reference |

| End Groups (e.g., M units) | +10 to -10 | magritek.comresearchgate.net |

| Backbone (e.g., D units) | -15 to -25 | magritek.comresearchgate.net |

| Branching Points (e.g., T, Q units) | -40 to -110 | semanticscholar.orgresearchgate.net |

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Polymer Microstructure

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a polymer. In the context of this compound polymers, FTIR is particularly useful for identifying the characteristic ether linkage (C-O-C stretching, typically around 1100 cm⁻¹), the aromatic C=C stretching vibrations (around 1610 and 1510 cm⁻¹), and the C-H stretching vibrations of the aromatic ring and the aliphatic backbone. ukm.myresearchgate.net The disappearance of the vinyl C=C stretching band (around 1630 cm⁻¹) after polymerization is a clear indicator of the reaction's success. ukm.my

Raman spectroscopy offers advantages for detecting vibrations of non-polar bonds and symmetric vibrations. For vinylbenzyl-based polymers, Raman spectra can clearly show the aromatic ring vibrations. acs.org For instance, para-substituted vinylbenzyl derivatives show an intense peak around 1615 cm⁻¹, whereas meta-substituted isomers show characteristic peaks at different wavenumbers, allowing for isomeric distinction. acs.org These techniques are also valuable for studying modifications to the polymer, such as the introduction of phosphonate (B1237965) groups or degradation processes. researchgate.netsrce.hr

Interactive Table 3: Key Vibrational Bands for Poly(this compound)

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | ukm.my |

| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 | ukm.my |

| Aromatic C=C Stretch | ~1610, ~1510 | ~1615 | ukm.myacs.org |

| C-O-C Stretch (Ether) | ~1100 | - | nih.gov |

| p-Substituted Benzene (B151609) Ring | ~830 | - | acs.org |

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Analysis

SEC, also known as GPC, is the standard method for determining the molecular weight distribution of polymers. hplc.eu This technique separates polymer chains based on their hydrodynamic volume in solution. hplc.eu The results provide crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). hplc.eu The PDI is a measure of the breadth of the molecular weight distribution; a PDI value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled polymerization. chromatographyonline.comgoogle.com

For this compound polymers, GPC is used to confirm that polymerization has occurred (an increase in molecular weight compared to the monomer) and to assess the control over the polymerization process. ukm.my For example, living polymerization techniques aim to produce polymers with predictable molecular weights and low PDIs (typically < 1.5). google.com The choice of solvent and column type is critical for accurate GPC analysis, with solvents like tetrahydrofuran (B95107) (THF) being commonly used for vinylbenzyl polymers. ukm.mylcms.cz

Interactive Table 4: GPC/SEC Data for Representative Vinyl Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(vinylbenzyl chloride) in THF | 15,300 | 32,100 | 2.1 | ukm.my |

| Poly(vinylbenzyl chloride) in Toluene | 12,500 | 38,700 | 3.1 | ukm.my |

| Poly(ethyl vinyl ether) | - | ~3,800 | - | sigmaaldrich.com |

| Narrowly Distributed Polymer | - | - | < 1.2 | |

| Broadly Distributed Polymer | - | - | > 1.5 | google.com |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Chain-End and Molecular Weight Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the absolute molecular weight determination of polymers, especially for those with narrow distributions (PDI < 1.2). nih.gov Unlike GPC, which provides relative molecular weights based on calibration standards, MALDI-TOF MS can provide the absolute mass of individual oligomer chains. koreascience.kr This allows for the precise determination of the repeating unit mass and the mass of the end-groups.

For this compound polymers, MALDI-TOF MS can be used to confirm the monomer unit's incorporation and to identify the structures at the beginning (α) and end (ω) of the polymer chains, which are determined by the initiator and termination/chain transfer agents used in the synthesis. arkat-usa.orglcms.cz The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific chain length, and the mass difference between adjacent peaks corresponds to the mass of the monomer unit. nih.gov This technique is invaluable for verifying the success of chain-end functionalization reactions. arkat-usa.org For more complex or broadly distributed polymers, coupling GPC with MALDI-TOF MS can provide a more comprehensive analysis.

Electron Microscopy (SEM, Cryo-SEM) for Polymer Morphology and Self-Assembly

Electron microscopy techniques are essential for visualizing the morphology of polymers at the nanoscale. Scanning Electron Microscopy (SEM) provides information about the surface topography of bulk polymer samples or films. google.com For block copolymers containing a poly(this compound) segment, which can self-assemble into various nanostructures (e.g., micelles, vesicles, or cylinders) in selective solvents, Transmission Electron Microscopy (TEM) and its cryogenic variant (cryo-TEM) are employed for direct visualization. mdpi.com These techniques can reveal the size, shape, and internal structure of the self-assembled aggregates. mdpi.comkent.ac.uk For example, block copolymers can form core-shell micelles where the insoluble block forms the core and the soluble block forms the corona. mdpi.com The morphology of these structures is a critical aspect of their potential applications in areas like nanotechnology and drug delivery.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties and Particle Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique extensively used for determining the size distribution of small particles and polymers in suspension or solution. azom.comhoriba.com The technique measures the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. colostate.edu Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. colostate.edu

The translational diffusion coefficient (D) of the particles is determined from the analysis of these intensity fluctuations. colostate.edu Using the Stokes-Einstein equation, the hydrodynamic diameter (d(H)) can then be calculated: horiba.comcolostate.edu

d(H) = kT / 3πηD

where:

k is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

D is the translational diffusion coefficient

The hydrodynamic diameter is the diameter of a hypothetical sphere that has the same translational diffusion coefficient as the particle being measured. colostate.edu This value includes the particle core and any surface structures or solvent molecules that move with the particle. colostate.edu Therefore, the hydrodynamic radius is not the same as the radius of gyration (Rg), which describes the root-mean-square distance of the monomers from the polymer's center of mass. horiba.comresearchgate.net The ratio of Rg to the hydrodynamic radius (Rh), often denoted as the ρ (rho) parameter, provides valuable information about the polymer's conformation, such as whether it is a compact sphere, a random coil, or a rod-like structure. researchgate.net

In the context of polymers derived from p-vinylbenzyl monomers, DLS is a critical tool for characterizing their behavior in solution. For instance, studies on dual hydrophilic diblock copolymers, which can include vinylbenzyl-based segments, utilize DLS to investigate their self-assembly and micellar structures in different aqueous media. utwente.nl By measuring changes in the hydrodynamic diameter, researchers can confirm transitions between conventional and inverted micelles in response to stimuli like changes in electrolyte concentration. utwente.nl

Although specific DLS data for poly(this compound) is not extensively published, analysis of analogous systems provides insight into the expected findings. For example, DLS studies on thermoresponsive poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides have been attempted to analyze particle formation during phase transitions, though multimodal distributions with large particle sizes were observed, indicating the complexity of the aggregation process. rsc.org In studies of other block copolymers, DLS is routinely used to confirm the formation of well-defined micelles and to determine their hydrodynamic radii. uni-bayreuth.de

Table 1: Illustrative DLS Data for Polymer Systems This table presents example data from various polymer systems to illustrate the typical output of DLS experiments.

| Polymer System | Solvent | Stimulus | Z-average Diameter (d.nm) | Polydispersity Index (PDI) | Reference Finding |

| Diblock Copolymers (PEG-PSB) | Deionized Water | None | 100 - 200 | < 0.2 | Formation of "conventional" micelles. utwente.nl |

| Diblock Copolymers (PEG-PSB) | Electrolyte Solution | Salt Addition | 50 - 150 | < 0.2 | Inversion to "inverse" micelles. utwente.nl |

| PEG/PLA Nanoparticles | Deionized Water | Formulation Change | 42.75 - 485.57 | Variable | Particle size is dependent on polymer molecular weight and drug ratio. nih.gov |

| Poly(acrylic acid) | Water (pH 2) | pH | 58 (2 x Rh) | Not specified | Characterization of polymer coils in solution. researchgate.net |

Note: Data is illustrative and sourced from studies on various polymer systems to demonstrate the application of DLS. PEG = Poly(ethylene glycol), PSB = Polysulfabetaine, PLA = Polylactide.

Rheological Measurements for Viscoelastic Behavior of Poly(this compound) Materials

Rheology is the study of the flow and deformation of matter. For polymeric materials like those derived from this compound, rheological measurements provide crucial information about their viscoelastic properties, which are intermediate between those of an ideal elastic solid and a Newtonian fluid. These properties are highly dependent on the polymer's molecular weight, architecture (e.g., linear, branched, comb), and temperature. unimed.ac.id

Dynamic mechanical analysis is a common technique used to probe viscoelastic behavior. A small, oscillating strain is applied to the material, and the resulting stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). unimed.ac.id

Storage Modulus (G') : Represents the elastic component of the material's response. It is a measure of the energy stored and recovered per cycle of deformation.

Loss Modulus (G'') : Represents the viscous component. It is a measure of the energy dissipated as heat per cycle.

The frequency dependence of G' and G'' reveals key features of the polymer's dynamics. For example, in polymer melts, a crossover point where G' = G'' can be related to a characteristic relaxation time. At low frequencies, entangled polymers typically exhibit liquid-like behavior (G'' > G'), while at high frequencies, they show solid-like behavior (G' > G''). unimed.ac.iduc.edu

Research on polymers with structures analogous to poly(this compound) highlights the utility of rheological measurements. For instance, studies on densely grafted comb polymers, which can be synthesized from vinyl monomers, show that their viscoelastic properties are dominated by the dynamics of the side arms. unimed.ac.id The dynamic moduli of these materials can exhibit a power-law behavior over a wide frequency range, which can be interpreted in terms of the Rouse-like motion of the polymer chains. unimed.ac.id

In the field of poly(ionic liquid)s (PILs), some of which are synthesized from p-vinylbenzyl monomers, electrorheological (ER) studies are performed. acs.orgresearchgate.net These materials exhibit changes in their viscoelastic properties in the presence of an external electric field. Temperature-modulated rheological tests are used to investigate the ER effect, demonstrating that properties like side-chain length can significantly impact the material's response by altering the mobility of counterions. acs.orgresearchgate.net

Table 2: Representative Rheological Properties of Viscoelastic Polymers This table summarizes typical rheological data obtained for different types of polymers to illustrate the insights gained from these measurements.

| Polymer Type | Measurement Condition | Key Finding | Reference |

| Densely Grafted Comb Polymer | Melt, Dynamic Frequency Sweep | Power-law behavior of G' and G'' over several decades of frequency, indicating Rouse-like motion of the backbone. | unimed.ac.id |

| Poly(ionic liquid)s | In insulating oil, with/without electric field | The material transitions from a liquid-like to a solid-like state under an electric field, with the strength of the ER effect dependent on the side-chain structure. | acs.org |

| Complex Coacervates | Aqueous, Dynamic Frequency Sweep | Viscoelastic properties (G', G'') are highly dependent on salt concentration, controlling the transition from a viscous fluid to a solid-like material. | uc.edu |

| Polymerized Ionic Liquid | Melt, Dynamic Frequency Sweep | Identification of a rubbery plateau in the master curve, allowing for the determination of entanglement molecular weight. | acs.org |

X-ray Diffraction and Elemental Analysis for Material Composition and Structure

X-ray Diffraction (XRD)